molecular formula C18H19ClN2O3 B2955076 2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide CAS No. 117507-51-4

2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide

Cat. No. B2955076
CAS RN: 117507-51-4
M. Wt: 346.81
InChI Key: QFIYKRLCVJPLKD-UHFFFAOYSA-N
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Description

2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide, also known as 2-CAMPEB, is an acetylamino benzamide derivative that is widely used in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively and has been found to be a powerful inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has been used in the development of novel drugs for the treatment of inflammation and cancer.

Scientific Research Applications

Anti-acetylcholinesterase Activity

  • A study by Sugimoto et al. (1990) focused on synthesizing a series of piperidine derivatives, evaluating them for anti-acetylcholinesterase activity. They discovered that specific structural modifications significantly enhanced inhibitory activity against acetylcholinesterase, suggesting potential applications in antidementia therapy (Sugimoto et al., 1990).

Histone Deacetylase Inhibitors

  • Kraker et al. (2003) demonstrated that CI-994, a compound structurally related to benzamide derivatives, acts as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in cells. This mechanism suggests its potential use in cancer therapy by modulating gene expression through epigenetic pathways (Kraker et al., 2003).
  • Zhou et al. (2008) reported the discovery of MGCD0103, an orally active HDAC inhibitor with specificity for certain HDACs, showing promise in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-24-14-8-6-13(7-9-14)10-11-20-18(23)15-4-2-3-5-16(15)21-17(22)12-19/h2-9H,10-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIYKRLCVJPLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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